4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid is a complex organic compound that features a benzoic acid core substituted with a sulfonamide group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a series of reactions involving the cyclization of suitable precursors.
Introduction of the sulfonamide group: This step involves the reaction of the thiophene derivative with a sulfonyl chloride in the presence of a base.
Attachment of the benzoic acid moiety: The final step involves the coupling of the sulfonamide-thiophene intermediate with a benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reductive conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce the corresponding amine.
Scientific Research Applications
4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido)benzoic acid: shares structural similarities with other sulfonamide-containing compounds and thiophene derivatives.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid.
Thiophene derivatives: Compounds such as 2-acetylthiophene and 2-bromothiophene.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonamide group and a thiophene ring allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[[3,5-bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO8S2/c1-8-11(14(20)24-2)16(26-12(8)15(21)25-3)27(22,23)17-10-6-4-9(5-7-10)13(18)19/h4-7,17H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQYLGSELOJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.